molecular formula C10H14N2O2 B2636438 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid CAS No. 1226412-46-9

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid

Cat. No.: B2636438
CAS No.: 1226412-46-9
M. Wt: 194.234
InChI Key: QWEXUVGWEXTESN-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Mechanism of Action

While the specific mechanism of action for “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are often studied for their biological activities. For example, 3-Methylpyrazole-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Future Directions

The future directions for “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives are a significant area of research in organic chemistry due to their versatility and potential for various applications in fields such as biological, physical-chemical, material science, and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-cyclopentyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEXUVGWEXTESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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